1-(5-Methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine
Description
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-13-16(2)19(14-18(15)24-3)25(22,23)21-11-9-20(10-12-21)17-7-5-4-6-8-17/h4-8,13-14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCESROKRQLADDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate reagents.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxy-Dimethylphenyl Group: This step involves the use of methoxy-dimethylphenyl derivatives in substitution reactions to attach the group to the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
The compound 1-(5-Methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine is a member of the piperazine class of compounds, which are often investigated for their pharmacological properties. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.
Properties
This compound features a piperazine core, which is known for its versatility in drug design. The presence of a sulfonyl group enhances its potential interactions with biological targets.
Pharmacological Studies
Research has indicated that piperazine derivatives exhibit a range of biological activities, including:
- Antidepressant Activity : Piperazine compounds have been shown to modulate neurotransmitter systems, making them candidates for antidepressant therapies. Studies suggest that modifications to the piperazine structure can enhance efficacy and reduce side effects.
- Anticonvulsant Properties : Compounds similar to this compound have been evaluated for anticonvulsant activity in animal models. For instance, derivatives have been screened against maximal electroshock seizure models, demonstrating potential therapeutic benefits .
Structure-Activity Relationship (SAR) Studies
The modification of the phenyl and piperazine moieties allows for extensive SAR studies. By altering substituents on the aromatic rings or the piperazine nitrogen, researchers can identify structural features that enhance biological activity or selectivity for specific receptors.
Neuropharmacology
Piperazine derivatives are often explored in neuropharmacology due to their ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to diverse effects on mood and cognition.
Synthesis of Novel Compounds
The synthesis of new derivatives based on the core structure of this compound is an ongoing area of research. Novel compounds are synthesized and characterized for their potential therapeutic applications .
Case Study 1: Anticonvulsant Activity
A study involving a series of piperazine derivatives demonstrated that certain substitutions on the piperazine ring significantly enhanced anticonvulsant activity while minimizing neurotoxicity. Specific compounds showed comparable efficacy to established drugs like phenytoin .
Case Study 2: Antidepressant Efficacy
Research into piperazine-containing compounds has highlighted their potential as antidepressants. Variants of the compound were tested for their ability to inhibit serotonin reuptake, showing promising results that warrant further investigation into their mechanism of action .
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-((2,4-Dimethylphenyl)sulfonyl)phenyl)piperazine
- 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine
- 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
Uniqueness: 1-(5-Methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-(5-Methoxy-2,4-dimethylphenyl)sulfonyl-4-phenylpiperazine is a sulfonyl piperazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring with a 5-methoxy-2,4-dimethylphenyl group and a phenylsulfonyl moiety. The synthesis typically involves:
- Formation of the Piperazine Core : Cyclization reactions using diamines.
- Introduction of the Sulfonyl Group : Sulfonylation reactions using sulfonyl chlorides.
- Attachment of the Methoxy-Dimethylphenyl Group : Substitution reactions with methoxy-dimethylphenyl derivatives.
This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research applications .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth .
Anticancer Properties
The compound has been investigated for its anticancer potential. A study on piperazine derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves modulation of critical cellular pathways, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. It has been tested for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, which are relevant in treating conditions such as Alzheimer’s disease and urinary tract infections respectively .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways, affecting cellular responses.
- Disruption of Cellular Processes : By interfering with essential cellular functions, the compound can induce apoptosis or necrosis in cancer cells.
Case Studies
Several studies have documented the biological efficacy of related compounds:
- Anticonvulsant Activity : A series of piperazine derivatives were synthesized and tested for anticonvulsant properties using the maximal electroshock seizure model in rats. Some derivatives exhibited significant potency without neurotoxicity at high doses .
- Antibacterial Studies : Research on sulfonamide derivatives demonstrated effective inhibition against various bacterial strains, indicating potential therapeutic applications in infectious diseases .
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct advantages in biological activity:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |
| 1-(2-((2,4-Dimethylphenyl)sulfonyl)phenyl)piperazine | Moderate antimicrobial | Enzyme inhibition |
| 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine | Limited antibacterial | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
